1,4-Dithiaspiro[4.5]decan-6-ol
Description
1,4-Dithiaspiro[4.5]decan-6-ol (C₈H₁₄OS₂, MW: 190.33 g/mol) is a sulfur-containing spirocyclic compound characterized by a six-membered dithiolane ring fused to a five-membered cyclohexanol moiety. This structure confers unique electronic and steric properties, making it a versatile synthon in medicinal chemistry and materials science. It is commercially available with 95% purity (Synchem) and is primarily utilized as a building block for bioactive derivatives, such as sigma-2 receptor-targeting agents in oncology research . Key synthetic routes involve thiolane ring formation and functionalization via Grignard reactions or photochemical methods .
Properties
IUPAC Name |
1,4-dithiaspiro[4.5]decan-6-ol | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H14OS2/c9-7-3-1-2-4-8(7)10-5-6-11-8/h7,9H,1-6H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HFWQIZKYRHLNNF-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC2(C(C1)O)SCCS2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H14OS2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90514924 | |
| Record name | 1,4-Dithiaspiro[4.5]decan-6-ol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90514924 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
190.3 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
59780-98-2 | |
| Record name | 1,4-Dithiaspiro[4.5]decan-6-ol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90514924 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Strain Selection and Biochemical Pathways
Two strains of Saccharomyces cerevisiae (JCM 1819 and JCM 2214) have demonstrated exceptional activity in reducing 1,4-dithiaspiro[4.5]decan-6-one. These yeasts employ NADPH-dependent ketoreductases to selectively reduce the ketone group to a secondary alcohol. The reaction proceeds via a hydride transfer mechanism, with the enzyme’s active site imposing strict stereochemical control to yield the (S)-configured product.
Substrate Synthesis and Characterization
The ketone precursor, 1,4-dithiaspiro[4.5]decan-6-one (CAS 80563-98-0), is synthesized through spirocyclization reactions involving dithiolanes and carbonyl compounds. Key structural features include:
- Molecular formula : C₈H₁₂OS₂
- Spiro junction : A shared sulfur atom between the cyclohexane and 1,4-dithiane rings.
Substrate purity is critical for optimal microbial activity, requiring characterization via $$ ^1 \text{H NMR} $$, $$ ^{13}\text{C NMR} $$, and mass spectrometry prior to use.
Optimization of Reaction Parameters
Reaction conditions significantly impact yield and enantioselectivity:
| Parameter | Optimal Value | Effect on Outcome |
|---|---|---|
| Temperature | 28–30°C | Maximizes enzyme activity |
| pH | 6.5–7.0 | Stabilizes NADPH cofactor |
| Substrate concentration | 10–15 g/L | Prevents microbial inhibition |
| Incubation time | 48–72 hours | Ensures complete conversion |
Under these conditions, enantiomeric excess reaches 99%, with yields exceeding 80% on a preparative scale. Post-reaction, the alcohol is extracted using ethyl acetate and purified via silica gel chromatography.
Analytical and Spectroscopic Validation
The absolute configuration of this compound is confirmed through derivatization with (S)-α-methoxy-α-(trifluoromethyl)phenylacetic acid (MTPA). Nuclear Overhauser effect spectroscopy (NOESY) and $$ ^1 \text{H-}^1 \text{H COSY} $$ analyses of the MTPA ester correlate the spatial arrangement of protons, unambiguously assigning the (S)-configuration.
Key spectral data :
- $$ ^1 \text{H NMR} $$ (CDCl₃) : δ 1.45–1.89 (m, cyclohexane protons), δ 3.12 (s, -OH), δ 4.01–4.35 (m, methine proton adjacent to -OH).
- Optical rotation : $$[α]_D^{20} = +27.5°$$ (c = 1.0, CHCl₃).
Comparative Analysis of Preparation Methods
While microbial reduction dominates literature reports, hypothetical chemical reduction methods (e.g., using NaBH₄ or LiAlH₄) face challenges:
- Stereochemical control : Chemical reductants typically produce racemic mixtures, necessitating chiral resolution.
- Functional group compatibility : The dithiane ring’s sulfur atoms may undergo undesired side reactions under strongly reducing conditions.
In contrast, microbial methods offer inherent stereoselectivity and milder reaction conditions, though they require specialized fermentation infrastructure.
Data Tables
Chemical Reactions Analysis
Esterification Reactions
The hydroxyl group undergoes esterification with acyl chlorides. For example:
-
Reaction with butyryl chloride in dichloromethane (DCM) using triethylamine (TEA) and DMAP catalyst yields (1,4-dithiaspiro[4.5]decan-2-yl)methyl butyrate with 95% efficiency .
Table 1: Esterification Conditions and Yields
| Reagent | Solvent | Catalyst | Temp (°C) | Time (h) | Yield |
|---|---|---|---|---|---|
| Butyryl chloride | DCM | TEA, DMAP | RT | 8 | 95% |
Alkylation and Nucleophilic Substitution
The hydroxyl group can be converted to a leaving group (e.g., chloride) for subsequent alkylation:
-
Treatment with thionyl chloride (SOCl₂) and DMF in DCM produces 2-(chloromethyl)-1,4-dithiaspiro[4.5]decane (94% yield) .
-
The resulting chloride reacts with piperidin-4-ylmethylphenol to form BS148 , a bioactive derivative targeting sigma-2 receptors .
Table 2: Alkylation Reactions
| Substrate | Reagent | Product | Yield |
|---|---|---|---|
| 1,4-Dithiaspiro[4.5]decan-6-ol | SOCl₂, DMF | 2-(Chloromethyl)-1,4-dithiaspiro[4.5]decane | 94% |
| 2-(Chloromethyl)-derivative | Piperidin-4-ylmethylphenol | BS148 | 92% |
Reduction and Oxidation
While direct reduction of the alcohol is uncommon, its ketone precursor (1,4-dithiaspiro[4.5]decan-6-one) is reduced enantioselectively (>99% ee) using microbial agents like Saccharomyces cerevisiae . Oxidation pathways remain underexplored but are theoretically feasible under strong oxidizing conditions.
Biological Derivatization
The compound serves as a precursor for pharmacologically active molecules:
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BS148 : Exhibits antitumor activity in melanoma by disrupting mitochondrial function .
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5-HT1A Receptor Agonists : Structural analogs show high binding affinity (Ki = 1.2 nM) and selectivity for serotonin receptors .
Table 3: Key Bioactive Derivatives
| Derivative | Target | Biological Activity | Affinity (Ki) |
|---|---|---|---|
| BS148 | Sigma-2 receptor | Antiproliferative | 14 nM |
| Compound 14 | 5-HT1A receptor | Agonist (mood regulation) | 1.2 nM |
Synthetic Utility
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Spirocycle Stability : The dithiolane ring remains intact under mild acidic/basic conditions, enabling selective functionalization of the hydroxyl group .
-
Chiral Resolution : Microbial reductions and Mosher ester analysis confirm enantiopure product formation (S-configuration) .
Reaction Mechanisms
Scientific Research Applications
Pharmacological Applications
-
Sigma Receptor Modulators :
Recent studies have demonstrated that derivatives of 1,4-dithiaspiro[4.5]decan-6-ol, such as BS148, exhibit potent activity as sigma receptor modulators. These compounds have shown selective toxicity against certain cancer cell lines, including SK-MEL-2 (a melanoma cell line), while sparing normal human melanocytes. In preclinical models, BS148 reduced cell viability and migration properties in metastatic melanoma, indicating its potential as a therapeutic agent for this aggressive cancer type . -
5-HT1A Receptor Agonists :
Research has identified this compound derivatives as selective agonists for the 5-HT1A receptor. These compounds were synthesized and evaluated for their binding affinity and efficacy, revealing promising candidates with high selectivity and potency . The structural modifications aimed at enhancing these properties have led to compounds with significant neuroprotective effects and potential applications in treating mood disorders and anxiety .
Synthesis Pathways
The synthesis of this compound involves several methodologies that facilitate the introduction of various functional groups to enhance biological activity:
- Basic Synthesis : The initial synthesis involves the reaction of cyclohexanone with sulfur-containing reagents under controlled conditions to form the dithia-spiro framework.
- Functionalization : Subsequent steps often include functionalizing the hydroxyl group or introducing aryl groups to optimize receptor interactions .
Case Study 1: BS148 in Melanoma Treatment
BS148 was developed as a sigma receptor modulator derived from this compound. In vitro studies indicated that BS148 significantly reduced the aggressiveness of metastatic melanoma cells by inhibiting their proliferation and migration capabilities . This compound's selective action suggests it could be a candidate for targeted therapies in oncology.
Case Study 2: Neuropharmacological Potential
A series of derivatives based on this compound were synthesized to evaluate their effects on the 5-HT1A receptor. One notable derivative demonstrated an outstanding selectivity ratio (80-fold) for the 5-HT1A receptor over α1-adrenoceptors, indicating its potential for treating psychiatric disorders with fewer side effects associated with non-selective agents .
Mechanism of Action
The mechanism of action of 1,4-dithiaspiro[4.5]decan-6-ol involves its interaction with specific molecular targets, such as enzymes involved in reduction reactions. The compound’s spirocyclic structure allows it to fit into enzyme active sites, facilitating the reduction process. The hydroxyl group plays a crucial role in these interactions, forming hydrogen bonds with the enzyme’s active site residues .
Comparison with Similar Compounds
Table 1: Key Structural and Physical Properties
Key Observations :
Key Observations :
- Photochemical Sensitivity : Dithiaspiro compounds (e.g., 1,4-dithiaspiro[4.5]decane) decompose under UV light (λ = 366 nm), forming polymeric byproducts unless stabilized .
- Reduction Efficiency : Oxygenated analogs (e.g., 1,4-dioxaspiro) are efficiently synthesized via NaBH₄-mediated ketone reduction, achieving near-quantitative yields .
Key Observations :
- Chirality Challenges : Dithiaspiro derivatives with substituents at position 2 (e.g., hydroxymethyl group) require semi-preparative chiral chromatography for enantiomer separation, complicating pharmacological studies .
- Receptor Targeting: The dithiaspiro scaffold in BS148-fluo demonstrates high affinity for sigma-2 receptors, reducing melanoma aggressiveness in vitro .
Stability and Reactivity
- Thermal Stability : Dithiaspiro compounds exhibit moderate thermal stability but degrade under prolonged UV exposure, forming cyclohexane derivatives .
- Oxidative Sensitivity : Sulfur atoms in dithiaspiro derivatives are prone to oxidation, necessitating inert storage conditions, whereas dioxaspiro analogs are more stable under ambient conditions .
Biological Activity
1,4-Dithiaspiro[4.5]decan-6-ol is a bicyclic compound notable for its unique spirocyclic structure, which includes two sulfur atoms and a hydroxyl group. Its molecular formula is C₈H₁₄S₂O, and it has garnered attention for its biological activity, particularly as a selective ligand for serotonin receptors. This article explores its biological properties, potential therapeutic applications, and relevant case studies.
Chemical Structure and Properties
The compound's structure features a decane backbone with the hydroxyl group located at the sixth position and sulfur atoms at the first and fourth positions. This arrangement contributes to its distinctive chemical reactivity and biological interactions.
Biological Activity
Research indicates that this compound exhibits significant biological activity:
- Serotonin Receptor Affinity : It acts as a selective ligand for 5-HT1A receptors, which are implicated in mood regulation. Molecular docking studies have shown that derivatives of this compound can stabilize within the binding sites of these receptors through key interactions such as hydrogen bonds and salt bridges .
- Pharmacological Applications : The compound's ability to modulate serotonin receptors suggests potential applications in treating mood disorders, including anxiety and depression. Its unique scaffold could be utilized in drug design to develop new therapeutic agents targeting these conditions .
Synthesis and Evaluation
A study focused on synthesizing various derivatives of this compound to evaluate their biological activity. The research demonstrated that modifications to the compound's structure could enhance receptor selectivity and potency. For instance, one derivative exhibited a 24-fold increase in affinity for the 5-HT1A receptor compared to its analogs .
Comparison with Similar Compounds
A comparative analysis of structurally related compounds highlights differences in biological activity based on heteroatom composition and substitution patterns:
| Compound Name | Structural Features | Unique Aspects |
|---|---|---|
| 1,4-Dioxaspiro[4.5]decan-6-ol | Contains oxygen instead of sulfur | Exhibits different reactivity due to oxygen |
| 2,2-Dimethyl-6,10-dithiaspiro[4.5]decane | Additional methyl groups on the spiro system | Alters steric hindrance and biological activity |
| 1-Oxa-4-thiaspiro[4.5]decan | Contains an oxygen atom instead of one sulfur | Potentially different pharmacological effects |
These variations significantly influence their chemical reactivity and biological properties, providing insights into how structural modifications can lead to enhanced therapeutic effects.
The binding mechanism of this compound at serotonin receptors involves several molecular interactions that stabilize the ligand-receptor complex. Studies have identified key amino acids in the receptor that interact with the compound, suggesting pathways for enhancing selectivity and efficacy in drug design strategies aimed at specific receptor subtypes .
Q & A
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
